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molecular formula Na2CO3<br>CNa2O3 B7800683 Sodium Carbonate CAS No. 1332-57-6

Sodium Carbonate

Cat. No. B7800683
M. Wt: 105.988 g/mol
InChI Key: CDBYLPFSWZWCQE-UHFFFAOYSA-L
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Patent
US06352636B1

Procedure details

A process according to claim 8, wherein the step of providing sodium carbonate/sodium bicarbonate in water comprises providing about 5 w/o of each providing sodium carbonate and sodium bicarbonate in water.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[C:7](=[O:10])([OH:9])[O-:8].[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:7](=[O:8])([OH:10])[O-:9].[Na+:5] |f:0.1.2.3.4,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Type
product
Smiles
C([O-])(O)=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06352636B1

Procedure details

A process according to claim 8, wherein the step of providing sodium carbonate/sodium bicarbonate in water comprises providing about 5 w/o of each providing sodium carbonate and sodium bicarbonate in water.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[C:7](=[O:10])([OH:9])[O-:8].[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:7](=[O:8])([OH:10])[O-:9].[Na+:5] |f:0.1.2.3.4,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Type
product
Smiles
C([O-])(O)=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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